4-{[3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile
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Overview
Description
4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile is a complex organic compound that features a trifluoroacetyl group attached to an indole ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of 3-(2,2,2-Trifluoroacetyl)indole: This can be achieved by reacting indole with trifluoroacetic anhydride.
Attachment of Benzonitrile Moiety: The next step involves the reaction of 3-(2,2,2-Trifluoroacetyl)indole with a benzonitrile derivative under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studying biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism by which 4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoroacetyl)indole: Shares the trifluoroacetyl group and indole ring but lacks the benzonitrile moiety.
2,2,2-Trifluoroacetophenone: Contains the trifluoroacetyl group but differs in the overall structure.
Uniqueness
4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile is unique due to the combination of the trifluoroacetyl group, indole ring, and benzonitrile moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H11F3N2O |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[[3-(2,2,2-trifluoroacetyl)indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)17(24)15-11-23(16-4-2-1-3-14(15)16)10-13-7-5-12(9-22)6-8-13/h1-8,11H,10H2 |
InChI Key |
RDBWVZPLQYOHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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